Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate (CAS: 1156875-83-0) is an organic compound featuring a pyrazine core substituted with a chlorine atom at the 6-position and a sulfanylacetate ester group at the 2-position. Its molecular formula is C₈H₉ClN₂O₂S, with a molecular weight of approximately 232.68 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research due to its heterocyclic structure, which is conducive to interactions with biological targets .
Pyrazine derivatives are known for their diverse applications, ranging from antimicrobial agents to kinase inhibitors.
Properties
IUPAC Name |
ethyl 2-(6-chloropyrazin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-10-3-6(9)11-7/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVDRIWPSVIQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is a compound of interest due to its diverse biological activities, particularly in the fields of anthelmintic and anticholinesterase applications. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical reactions involving chloropyrazine derivatives and ethyl acetate. The synthesis typically involves nucleophilic substitution reactions where the sulfanyl group is introduced to the ethyl acetate framework.
Anticholinesterase Activity
One of the notable biological activities of this compound is its potential as an anticholinesterase agent. In vitro studies have demonstrated that this compound exhibits moderate anticholinesterase activity when compared to standard inhibitors like physostigmine. The structure-activity relationship (SAR) indicates that modifications in the pyrazine ring can enhance or diminish this activity, suggesting a complex interaction with the enzyme's active site .
Anthelmintic Activity
This compound has shown promising results in anthelmintic assays. Specifically, it demonstrated a significant ability to immobilize root-knot nematodes (Meloidogyne incognita), with efficacy comparable to that of commercial anthelmintic agents like Temik. Additionally, in tests against gastrointestinal nematodes such as Nippostrongylus brasiliensis, it exhibited stronger activity than albendazole, a widely used anthelmintic .
Case Studies
- Nematode Immobilization : In a controlled laboratory setting, this compound was tested against Meloidogyne incognita. The compound effectively immobilized the nematodes at concentrations that were significantly lower than those required for traditional treatments .
- Comparative Efficacy : A study comparing various synthesized compounds revealed that this compound had an EC₅₀ value of 33 nM against Nippostrongylus brasiliensis, showcasing its superior potency compared to albendazole (EC₅₀ = 340 nM) .
Research Findings
Recent research has focused on understanding the mechanisms underlying the biological activities of this compound. Key findings include:
- Mechanism of Action : The anticholinesterase activity is attributed to the compound's ability to bind reversibly to acetylcholinesterase, inhibiting its function and thereby increasing acetylcholine levels in synaptic clefts .
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazine ring significantly influence both anticholinesterase and anthelmintic activities. The presence of electron-withdrawing groups, such as chlorine, enhances biological activity by stabilizing the interaction with target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate
- Structure : Benzoxazole ring instead of pyrazine.
- Synthesis : Prepared via reaction of 2-mercaptobenzoxazole with ethyl chloroacetate under reflux with K₂CO₃ in acetone .
- Key Differences :
- The benzoxazole core introduces aromaticity and planar geometry, which may enhance π-π stacking interactions.
- Lacks the chlorine atom, reducing electrophilic character compared to the pyrazine derivative.
Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate
- Structure: Pyrimidine ring with amino and cyano substituents.
- Properties: The amino group enables hydrogen bonding, while the cyano group increases polarity. Molecular weight: 247.30 g/mol .
- Applications: Potential intermediate for nucleoside analogues due to its pyrimidine scaffold .
Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidin-4-yl]sulfanyl}acetate
Reactivity and Functionalization
- Demethylation : Ethyl esters, such as those in , can undergo hydrolysis or demethylation (e.g., using BBr₃) to yield carboxylic acids, expanding utility in drug design .
- Crystallography : Single-crystal X-ray studies (e.g., ) confirm stable hydrogen-bonding networks in sulfanylacetate derivatives, critical for solid-state stability .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate | Pyrazine | C₈H₉ClN₂O₂S | 232.68 | Cl, sulfanylacetate |
| Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate | Benzoxazole | C₁₁H₁₁NO₃S | 237.27 | Sulfanylacetate |
| Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate | Pyrimidine | C₉H₁₀N₄O₂S | 247.30 | NH₂, CN, sulfanylacetate |
| Ethyl 2-{[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate | Purine | C₁₅H₁₃ClN₄O₂S | 356.81 | Cl-phenyl, sulfanylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
